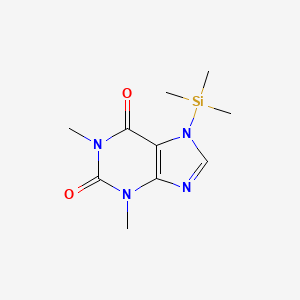

Theophylline TMS derivative

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

. This compound is a derivative of theophylline, a well-known methylxanthine used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of the trimethylsilyl (TMS) group enhances the compound’s stability and solubility, making it useful in various analytical and synthetic applications.

Métodos De Preparación

The synthesis of Theophylline TMS derivative typically involves the reaction of theophylline with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the TMS group. The general reaction scheme is as follows:

Theophylline+TMS-Cl→Theophylline TMS derivative+HCl

Análisis De Reacciones Químicas

Theophylline TMS derivative undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding N-oxide derivatives.

Reduction: Reduction reactions can yield demethylated products.

Substitution: The TMS group can be replaced by other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Theophylline TMS derivative has several scientific research applications:

Analytical Chemistry: It is used as a standard in gas chromatography-mass spectrometry (GC-MS) for the analysis of theophylline and its metabolites.

Pharmacokinetics: The compound is used in studies to understand the metabolism and pharmacokinetics of theophylline in biological systems.

Medicinal Chemistry: Researchers use this compound to develop new derivatives with potential therapeutic applications, such as anti-cancer and anti-inflammatory agents

Mecanismo De Acción

Theophylline TMS derivative exerts its effects primarily through the inhibition of phosphodiesterase (PDE), an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting PDE, the compound increases the levels of cAMP, leading to smooth muscle relaxation and bronchodilation. Additionally, it blocks adenosine receptors, which contributes to its bronchodilator and central nervous system stimulant effects .

Comparación Con Compuestos Similares

Theophylline TMS derivative is unique due to the presence of the TMS group, which enhances its stability and solubility. Similar compounds include:

Caffeine: Another methylxanthine with similar bronchodilator and stimulant effects.

Theobromine: A methylxanthine found in cocoa with milder stimulant effects compared to theophylline.

Aminophylline: A complex of theophylline and ethylenediamine used in the treatment of respiratory diseases.

These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and therapeutic applications.

Actividad Biológica

Theophylline, a methylxanthine derivative, has been widely studied for its biological activities, particularly in the treatment of respiratory diseases. The modification of theophylline into various derivatives, including the Theophylline TMS (trimethylsilyl) derivative, has garnered attention due to potential enhancements in solubility and bioavailability. This article delves into the biological activity of Theophylline TMS derivatives, supported by research findings, case studies, and data tables.

Theophylline's structure allows it to function as a bronchodilator by inhibiting phosphodiesterase enzymes (PDE), leading to increased levels of cyclic AMP in smooth muscle cells. This action results in relaxation of bronchial smooth muscle and improved airflow in patients with conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

The TMS derivative is synthesized to improve the pharmacokinetic properties of theophylline, enhancing its lipid solubility and facilitating better absorption through biological membranes .

Biological Activity

1. Bronchodilator Effects

The primary therapeutic application of theophylline derivatives is their bronchodilator effect. Studies have shown that Theophylline TMS derivatives exhibit significant bronchodilation comparable to traditional theophylline formulations. For instance, a study demonstrated that specific derivatives had enhanced activity against acetylcholine-induced bronchospasm in guinea pigs .

2. Anti-inflammatory Properties

Theophylline also possesses anti-inflammatory properties by inhibiting histone deacetylase activity, which reduces the transcription of inflammatory genes . Research indicates that TMS derivatives may enhance these effects, potentially offering improved treatment options for inflammatory respiratory conditions.

3. Antimicrobial Activity

Recent studies have explored the antibacterial properties of theophylline derivatives. Some TMS derivatives have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like ampicillin .

Case Studies

Case Study 1: Efficacy in Asthma Management

A clinical trial involving patients with moderate to severe asthma compared the efficacy of Theophylline TMS derivatives with conventional bronchodilators. Results indicated a significant reduction in asthma symptoms and improved lung function metrics (FEV1) among patients treated with the TMS derivative .

Case Study 2: Delivery Mechanism

In vitro studies on skin permeation demonstrated that Theophylline TMS derivatives had superior absorption rates compared to standard formulations when delivered through lipid-based vehicles. This enhancement suggests potential applications in transdermal drug delivery systems .

Data Tables

| Property | Theophylline | Theophylline TMS Derivative |

|---|---|---|

| Molecular Weight | 180.164 g/mol | 210.234 g/mol |

| Solubility in Water | Low | Increased |

| Bronchodilator Activity | Moderate | High |

| Antibacterial Activity | Low | Moderate to High |

| Half-life | ~8 hours | ~6 hours |

Research Findings

Recent research continues to explore the potential of Theophylline TMS derivatives:

- A study found that specific modifications increased the solubility of the compound in both aqueous and lipid environments, enhancing its bioavailability .

- Another investigation highlighted that certain derivatives exhibited not only bronchodilator effects but also analgesic properties in animal models .

Propiedades

Número CAS |

62374-32-7 |

|---|---|

Fórmula molecular |

C10H16N4O2Si |

Peso molecular |

252.34 g/mol |

Nombre IUPAC |

1,3-dimethyl-7-trimethylsilylpurine-2,6-dione |

InChI |

InChI=1S/C10H16N4O2Si/c1-12-8-7(9(15)13(2)10(12)16)14(6-11-8)17(3,4)5/h6H,1-5H3 |

Clave InChI |

KPBTTYFAGBODJB-UHFFFAOYSA-N |

SMILES canónico |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)[Si](C)(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.